molecular formula C13H16O2 B2451673 2-(benzyloxy)-3,3-dimethylcyclobutan-1-one CAS No. 2248327-30-0

2-(benzyloxy)-3,3-dimethylcyclobutan-1-one

Cat. No.: B2451673
CAS No.: 2248327-30-0
M. Wt: 204.269
InChI Key: NAUJRWOECOBZEH-UHFFFAOYSA-N
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Description

2-(benzyloxy)-3,3-dimethylcyclobutan-1-one is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.269. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethyl-2-phenylmethoxycyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-13(2)8-11(14)12(13)15-9-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUJRWOECOBZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C1OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Benzyloxy 3,3 Dimethylcyclobutan 1 One and Its Structural Analogues

Direct Synthetic Routes to 2-(Benzyloxy)-3,3-dimethylcyclobutan-1-one

The direct synthesis of 2-(benzyloxy)-substituted cyclobutanones often commences with a precursor already containing the cyclobutanone (B123998) core, upon which the benzyloxy group is installed.

Acid-Catalyzed Approaches Utilizing 2-Hydroxycyclobutanone Precursors

A primary method for synthesizing 2-(benzyloxy)cyclobutanones involves the acid-promoted reaction of 2-hydroxycyclobutanone precursors with benzylic alcohols. This etherification is a direct and efficient route. Research has demonstrated that catalysts such as p-toluenesulfonic acid (PTSA) or solid-supported acids like Amberlyst-15® can effectively mediate this transformation. The reaction's chemoselectivity can be dependent on the solvent used; for instance, using dichloromethane (B109758) as a solvent tends to favor the formation of the desired 2-benzyloxycyclobutanone, while tetrahydrofuran (B95107) (THF) can lead to the formation of dioxatricyclodecane dimers as byproducts. nih.gov

The general mechanism involves the protonation of the hydroxyl group on the 2-hydroxycyclobutanone by the acid catalyst, forming a good leaving group (water). The subsequent departure of water generates a stabilized oxocarbenium ion intermediate at the C2 position. This electrophilic center is then attacked by the nucleophilic oxygen of the benzyl (B1604629) alcohol, and a final deprotonation step yields the 2-(benzyloxy)cyclobutanone product. Stronger acids, such as methanesulfonic acid, have also been successfully employed in similar acid-catalyzed etherifications of other cyclic hydroxy ketones, highlighting the broad applicability of this approach. researchgate.net

Table 1: Catalysts and Solvents in Acid-Catalyzed Etherification of 2-Hydroxycyclobutanone

Catalyst Solvent Predominant Product Reference
PTSA (catalytic) Dichloromethane 2-(Benzyloxy)cyclobutanone nih.gov
Amberlyst-15® Dichloromethane 2-(Benzyloxy)cyclobutanone nih.gov
Amberlyst-15® THF Dioxatricyclodecane nih.gov
Methanesulfonic acid Dichloromethane Benzyl Ether researchgate.net

Strategies for Introduction of the Benzyloxy Moiety

Beyond the direct acid-catalyzed etherification of 2-hydroxycyclobutanones, the Williamson ether synthesis represents a cornerstone strategy for forming the crucial C-O-benzyl bond. nih.govfigshare.com This method involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. figshare.com In this context, the 2-hydroxycyclobutanone is first deprotonated with a strong base (e.g., sodium hydride) to form the corresponding cyclobutoxide nucleophile. orientjchem.org This alkoxide then attacks a benzyl halide, such as benzyl bromide, to displace the halide and form the 2-(benzyloxy)cyclobutanone. figshare.comugent.be For this SN2 reaction to be efficient, primary, unhindered alkyl halides are preferred to minimize competing elimination reactions. figshare.comchemistrysteps.com

Another effective method for O-benzylation involves the use of O-benzyl trichloroacetimidate (B1259523) in the presence of an acid catalyst like trifluoromethanesulfonic acid. This approach has been successfully used for the benzylation of α-hydroxy esters and serves as a powerful alternative for introducing the benzyloxy group under acidic conditions. organicreactions.org The reaction proceeds through the protonation of the imidate, which is then attacked by the alcohol, leading to the formation of the ether and trichloroacetamide (B1219227) as a byproduct. organicreactions.org

Ring-Forming Strategies for Cyclobutanone Core Construction

The construction of the cyclobutanone ring is a fundamental challenge in organic synthesis, addressed by several powerful ring-forming strategies.

[2+2] Cycloaddition Reactions (Photochemical, Ketene (B1206846), Olefin)

The [2+2] cycloaddition is a primary and widely used method for synthesizing cyclobutane (B1203170) rings. nih.govkib.ac.cn This reaction class involves the combination of two two-carbon components to form a four-membered ring.

Photochemical [2+2] Cycloadditions: The photochemical [2+2] cycloaddition between an enone and an olefin is a classic and powerful method for constructing cyclobutane rings, often with high stereoselectivity. organicreactions.orgillinois.edu Upon UV irradiation, the enone is excited to a triplet state, which then reacts with a ground-state olefin to form a 1,4-biradical intermediate. Subsequent spin inversion and ring closure yield the cyclobutane product. illinois.edu This method is invaluable for creating complex polycyclic systems where the cyclobutane is a central feature. organicreactions.orgresearchgate.net

Ketene Cycloadditions: The reaction of a ketene with an olefin is a highly effective and reliable method for the direct synthesis of cyclobutanones. nih.govorientjchem.org Ketenes, which can be generated in situ from precursors like acid chlorides or α-diazoketones, react with alkenes in a concerted [π²s + π²a] cycloaddition. orientjchem.orgharvard.edu This reaction is particularly useful for synthesizing substituted cyclobutanones, as a wide variety of substituted ketenes and olefins can be employed. nih.govorientjchem.org For example, the cycloaddition of benzyl vinyl ether with trichloroacetyl chloride in the presence of a zinc-copper couple, followed by dechlorination, yields a benzyloxy-substituted cyclobutanone. nih.gov

Olefin Cycloadditions: Besides reacting with enones or ketenes, two olefinic substrates can undergo [2+2] cycloaddition, typically requiring photochemical or transition-metal-catalyzed conditions. nih.gov Copper(I) salts, for instance, can catalyze the photocycloaddition of unactivated alkenes. acs.orgresearchgate.net

Ring Expansion Methodologies (e.g., Diazomethane (B1218177), Cyclopropanol Derivatives)

Ring expansion reactions provide an alternative route to cyclobutanones from smaller, more readily available cyclic precursors.

Diazomethane Ring Expansion: The reaction of a cyclic ketone with diazomethane can lead to a one-carbon ring expansion, although this method can sometimes produce mixtures of products. For instance, the reaction of diazomethane with a cyclopropanone (B1606653) can yield a cyclobutanone. acs.org The mechanism involves the nucleophilic attack of diazomethane on the carbonyl carbon, followed by the loss of nitrogen gas and migration of one of the ring carbons to form the expanded ketone. wikipedia.org

Tiffeneau-Demjanov Rearrangement: This classic ring expansion method involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid. wikipedia.org The reaction proceeds via diazotization of the primary amine, which then departs as nitrogen gas to generate a primary carbocation. A subsequent 1,2-alkyl shift, driven by the release of ring strain, leads to the formation of the ring-expanded ketone. wikipedia.orgd-nb.infolibretexts.org This method is particularly effective for expanding three- to seven-membered rings. wikipedia.orgd-nb.info

Cyclopropanol Derivatives: The semipinacol rearrangement of 1-substituted cyclopropanols is a versatile and stereospecific method for synthesizing cyclobutanones. rsc.org Activation of the hydroxyl group or generation of an electron-deficient center alpha to the ring (e.g., from a vinylic cyclopropanol) triggers the migration of one of the cyclopropane (B1198618) C-C bonds, leading to the expanded four-membered ring ketone. rsc.orgorganic-chemistry.org This strain-releasing rearrangement occurs under mild conditions and preserves the enantiomeric purity of the starting material. rsc.org

Alpha-Functionalization and Conjugate Addition Routes to Substituted Cyclobutanones

Substituted cyclobutanones can be prepared by forming the ring first and then introducing substituents, or by using precursors that lead directly to the substituted product.

Alpha-Functionalization: The α-alkylation of cyclobutanone enolates is a direct method for introducing substituents adjacent to the carbonyl group. A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is used to completely deprotonate the α-carbon, forming an enolate. libretexts.orgyoutube.com This enolate then acts as a nucleophile in an SN2 reaction with an alkyl halide to form the α-substituted cyclobutanone. chemistrysteps.commdpi.org The regioselectivity of deprotonation can be controlled in unsymmetrical cyclobutanones by the choice of base and reaction conditions. chemistrysteps.com

Conjugate Addition: The 1,4-conjugate addition (or Michael addition) of nucleophiles to cyclobutenones is a powerful strategy for synthesizing β-substituted cyclobutanones. nih.gov A wide range of nucleophiles, including organocuprates and silyl-zinc reagents, can be added to the β-position of the α,β-unsaturated ketone system. nih.govresearchgate.net The reaction proceeds through the formation of an enolate intermediate, which is then protonated upon workup to give the final substituted cyclobutanone product. nih.gov This method allows for the stereocontrolled introduction of substituents at the C3 position of the cyclobutanone ring. nih.gov

Enantioselective and Diastereoselective Synthesis of Benzyloxycyclobutanone Scaffolds

The stereocontrolled synthesis of benzyloxycyclobutanone scaffolds, including this compound and its analogues, is of significant interest due to the prevalence of the cyclobutane motif in bioactive molecules. Advanced synthetic methodologies have been developed to control the stereochemistry at the C2 and C3 positions of the cyclobutanone ring, primarily through chiral auxiliary-mediated reactions, organocatalysis, and sequential functionalization strategies. These approaches allow for the precise construction of enantiomerically enriched and diastereomerically pure cyclobutanone derivatives.

Chiral Auxiliary and Organocatalytic Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. mdpi.comwikipedia.org This strategy has been applied to the synthesis of chiral cyclobutanone derivatives. For instance, a chiral auxiliary can be attached at the 3-position of a cyclobutanone to control the facial selectivity of reactions at the C1 carbonyl or the C2 position. An example of this approach is the reaction of a chiral 3-alkoxycyclobutanone with aldehydes, which proceeds with high diastereoselectivity to yield 2,3-dihydro-4-pyranones. nih.gov In this case, the chiral auxiliary, ethyl L-lactate, attached at the 3-position of the cyclobutanone, directs the stereoselective addition of the aldehyde. nih.gov

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of cyclobutanones. nih.gov Chiral organic molecules, such as proline derivatives and cinchona alkaloids, can catalyze reactions on the cyclobutanone scaffold with high enantioselectivity. nih.govresearchgate.net For example, the organocatalytic enantioselective synthesis of α-(benzylamino)cyclobutanones has been achieved through a tandem condensation/intramolecular rearrangement/proton transfer reaction starting from racemic α-hydroxycyclobutanone and various benzylamines. researchgate.net This process, catalyzed by a chiral phosphoric acid, affords the products in good yields and with high enantioselectivities. researchgate.net

Furthermore, organocatalyzed aldol (B89426) reactions of cyclobutanone have been developed to introduce functionality at the α-position with stereocontrol. mdpi.com The use of chiral primary amine catalysts can promote the reaction between cyclobutanone and α-oxoalkinyl esters to afford syn-aldol adducts with good yields and excellent enantiomeric excess. mdpi.com These examples demonstrate the potential of organocatalysis to generate chiral benzyloxycyclobutanone scaffolds by employing substrates with a benzyloxy group at the appropriate position.

Table 1: Examples of Chiral Auxiliary and Organocatalytic Approaches in Cyclobutanone Functionalization

EntryReactantsCatalyst/AuxiliaryProductYield (%)ee (%) / dr
13-(L-lactate)-cyclobutanone, BenzaldehydeTiCl₄, SnCl₂2,3-dihydro-4-pyranone8593
2α-hydroxycyclobutanone, BenzylamineChiral Phosphoric Acidα-(benzylamino)cyclobutanone8292
3Cyclobutanone, α-oxoalkinyl esterChiral Primary Aminesyn-aldol adduct7595

Sequential Reduction/C-H Functionalization Strategies

A sequential strategy involving enantioselective reduction followed by C-H functionalization has been developed for the synthesis of chiral cyclobutanols, which are direct precursors to cyclobutanones. researchgate.netrsc.orgnih.govresearchgate.net This methodology allows for the installation of contiguous stereogenic centers with high levels of stereocontrol. researchgate.net The process begins with the enantioselective reduction of a prochiral cyclobutanone to generate a chiral cyclobutanol (B46151). researchgate.net This reduction can be achieved using various catalytic systems, such as Noyori-type catalysts or Corey-Bakshi-Shibata (CBS) catalysts, to afford the alcohol with high enantiomeric excess. researchgate.net

Following the enantioselective reduction, a diastereospecific C-H functionalization is performed. researchgate.net An iridium-catalyzed C-H silylation is a notable example of this step, where a directing group, often the newly formed hydroxyl group, guides the catalyst to a specific C-H bond. researchgate.netresearchgate.net This results in the formation of a silylated cyclobutanol with excellent diastereoselectivity. researchgate.net The silyl (B83357) group can then be further functionalized, providing a versatile handle for the introduction of various substituents. This sequential approach has been successfully applied to the synthesis of benzocyclobutenols and can be adapted for the synthesis of chiral 2-(benzyloxy)-3,3-dimethylcyclobutanol, which can then be oxidized to the corresponding cyclobutanone. researchgate.net

The power of this strategy lies in its ability to create multiple stereocenters in a controlled manner, starting from a simple prochiral ketone. researchgate.netnih.govresearchgate.net The combination of a highly enantioselective reduction and a diastereospecific C-H functionalization provides a robust pathway to complex, enantioenriched cyclobutane structures. researchgate.net

Table 2: Sequential Enantioselective Reduction and C-H Functionalization of a Benzocyclobutenone Analogue

StepReactionCatalystProductYield (%)ee (%) / dr
1Enantioselective Reduction(S)-Me-CBSChiral Benzocyclobutenol8692 (ee)
2C-H Silylation[Ir(cod)OMe]₂Silylated Benzocyclobutenol75>20:1 (dr)

Chemical Transformations and Reactivity Profiles of 2 Benzyloxy 3,3 Dimethylcyclobutan 1 One

Reactions Involving the Cyclobutanone (B123998) Carbonyl Group

The carbonyl group of 2-(benzyloxy)-3,3-dimethylcyclobutan-1-one is a key site for nucleophilic attack and enolate formation, enabling a range of synthetic manipulations.

Stereoselective Reduction Reactions to Cyclobutanols

The reduction of the carbonyl group in cyclobutanone derivatives can lead to the formation of corresponding cyclobutanols. The stereochemical outcome of this reduction is of significant interest in synthetic chemistry. For instance, the reduction of prochiral ketones is a common strategy to produce enantioenriched secondary alcohols. nih.gov While specific studies on the stereoselective reduction of this compound are not extensively detailed in the provided search results, general principles of ketone reduction suggest that the use of chiral reducing agents or catalysts can afford high levels of stereocontrol. The steric hindrance imposed by the gem-dimethyl group and the benzyloxy group at the adjacent carbon would likely influence the facial selectivity of hydride attack, leading to a preferred diastereomer of the resulting 2-(benzyloxy)-3,3-dimethylcyclobutanol.

Aldol (B89426) Reactions and Alpha-Alkylation Strategies

The alpha-carbon to the carbonyl group in cyclobutanones can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions. magritek.com

Aldol Reactions: The aldol reaction, a cornerstone of organic synthesis, involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound. magritek.comwilliams.edu In the context of this compound, the formation of its enolate followed by reaction with an aldehyde or ketone would yield a more complex β-hydroxy cyclobutanone derivative. The stereochemical outcome of such reactions can often be controlled by the choice of reaction conditions and reagents.

Alpha-Alkylation: The enolate of this compound can also be alkylated by treatment with an appropriate alkyl halide. This alpha-alkylation introduces a new substituent at the C4 position, further functionalizing the cyclobutane (B1203170) ring. The stereoselectivity of this alkylation would be influenced by the existing stereocenter at C2 and the steric bulk of the incoming electrophile.

Transformations of the Cyclobutane Ring System

The inherent ring strain of the cyclobutane system in this compound makes it susceptible to ring-opening and rearrangement reactions, providing pathways to more complex molecular architectures.

Regioselective Ring-Opening Reactions

The strained four-membered ring of cyclobutanones can be opened under various conditions, often with high regioselectivity. beilstein-journals.org The presence of the carbonyl group and the benzyloxy substituent in this compound can direct the regiochemical outcome of these ring-opening reactions. For example, nucleophilic attack at the carbonyl carbon can initiate a ring-opening process. The specific conditions, such as acidic, basic, or thermal, will determine the nature of the products formed. beilstein-journals.org In related systems, fused-ring cyclobutanones have been shown to undergo stereoselective ring openings when treated with alkoxide ions. beilstein-journals.org

Ring Expansion to Higher Cyclic Systems (e.g., Cyclopentanones)

One of the synthetically valuable transformations of cyclobutane derivatives is their ring expansion to five-membered rings. researchgate.net This can be achieved through various rearrangement pathways. For instance, acid-catalyzed rearrangement of isopropenylcyclobutanols, which can be derived from the corresponding cyclobutanones, leads to the formation of 2,2-dimethylcyclopentanones. researchgate.net This type of pinacol-type rearrangement proceeds through a carbocationic intermediate. researchgate.net While the direct ring expansion of this compound is not explicitly described, analogous transformations in similar systems suggest its potential to be converted into substituted cyclopentanone (B42830) derivatives. ugent.be

Skeletal Rearrangement Reactions

Beyond simple ring expansion, cyclobutane systems can undergo more complex skeletal rearrangements. mdpi.com These rearrangements can be promoted by various reagents and conditions, including light. mdpi.com For example, the Wittig rearrangement is a known reaction for benzyl (B1604629) ethers and could potentially be induced in derivatives of this compound under strongly basic conditions. nih.govnih.gov Such rearrangements can lead to the formation of intricate molecular architectures.

Reactivity of the Benzyloxy Substituent

The benzyloxy group, a benzyl group linked to the cyclobutanone ring via an ether linkage, is a common protecting group for alcohols in organic synthesis. Its reactivity is primarily characterized by cleavage reactions to deprotect the hydroxyl group.

Deprotection and Substitution Reactions

The primary reaction of the benzyloxy substituent is its removal, or deprotection, to reveal the corresponding alcohol. The most common method for the cleavage of benzyl ethers is catalytic hydrogenolysis. This typically involves the use of hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C).

While no specific studies on the deprotection of this compound have been found, the general conditions for benzyloxy group removal are well-established. A hypothetical deprotection reaction is presented in the table below, based on standard procedures for analogous compounds.

Table 1: Hypothetical Deprotection of this compound

ReactantReagents and ConditionsProduct
This compoundH₂, Pd/C, Solvent (e.g., Ethanol or Ethyl Acetate)2-hydroxy-3,3-dimethylcyclobutan-1-one

Direct substitution reactions at the benzylic carbon of the benzyloxy group in a molecule like this compound are not commonly reported as a synthetic strategy. Such reactions would likely compete with reactions at the cyclobutanone carbonyl group and are generally less synthetically useful than the deprotection-realkylation sequence.

Influence on Cyclobutanone Reactivity and Selectivity

The electronic and steric properties of the benzyloxy substituent at the C2 position are expected to influence the reactivity and stereoselectivity of reactions involving the adjacent carbonyl group of the cyclobutanone ring. The electron-withdrawing inductive effect of the ether oxygen can polarize the carbonyl group, potentially increasing its electrophilicity.

Sterically, the bulky benzyloxy group would be expected to direct incoming nucleophiles to the opposite face of the cyclobutanone ring, leading to diastereoselective transformations. For instance, in nucleophilic additions to the carbonyl group, the approach of the nucleophile would likely be favored from the side opposite to the benzyloxy group to minimize steric hindrance.

However, a thorough search of the chemical literature did not yield any specific studies or data tables that quantify the influence of the benzyloxy group on the reactivity and selectivity of this compound. The following table outlines the expected influence based on general principles of stereochemistry and electronic effects in organic chemistry.

Table 2: Expected Influence of the Benzyloxy Substituent on Cyclobutanone Reactivity

Reaction TypeExpected Influence of Benzyloxy GroupPredicted Outcome
Nucleophilic AdditionSteric Hindrance: The bulky benzyloxy group is expected to block one face of the carbonyl group.The nucleophile will preferentially attack from the less hindered face, leading to a high degree of diastereoselectivity.
Enolate Formation/ReactionsElectronic Effect: The inductive effect of the ether oxygen may influence the acidity of the α-protons.The regioselectivity of enolate formation could be affected, though the gem-dimethyl group at C3 prevents enolization on that side.
Ring Expansion/ContractionThe stereochemistry of the benzyloxy group could influence the stereochemical outcome of rearrangement reactions.Specific diastereomers of the product would be favored.

Mechanistic Elucidation of Reactions Involving 2 Benzyloxy 3,3 Dimethylcyclobutan 1 One

Investigation of Reaction Pathways and Intermediates4.2. Analysis of Regioselectivity and Stereoselectivity Determining Factors4.3. Kinetic Studies and Reaction Rate Analysis

Further research and publication in the field of organic chemistry are required before a detailed and scientifically accurate article on the mechanistic aspects of this specific compound can be written.

Computational and Theoretical Chemistry of 2 Benzyloxy 3,3 Dimethylcyclobutan 1 One

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to predict the geometric and electronic properties of molecules with high accuracy. For 2-(benzyloxy)-3,3-dimethylcyclobutan-1-one, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-31G(d), can determine its optimized ground-state geometry. researchgate.net

These calculations provide precise data on bond lengths, bond angles, and dihedral angles. For instance, the C=O bond length in the cyclobutanone (B123998) ring is a key parameter, as are the C-C bond lengths within the strained four-membered ring, which typically measure around 1.57 Å, slightly longer than in unstrained alkanes due to ring strain. niscpr.res.in The presence of bulky substituents like the gem-dimethyl and benzyloxy groups introduces further geometric distortions that can be quantified by DFT.

Electronic properties are also elucidated through DFT. The molecular electrostatic potential (MEP) map is a valuable tool derived from these calculations, which illustrates the charge distribution across the molecule. niscpr.res.in The MEP map can identify regions of positive and negative electrostatic potential, highlighting the electron-rich carbonyl oxygen as a likely site for electrophilic attack and hydrogen bonding, while electron-deficient areas indicate sites susceptible to nucleophilic attack. niscpr.res.in

Table 1: Illustrative DFT-Calculated Structural Parameters for this compound Note: This data is hypothetical and represents typical values that would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).

ParameterAtoms InvolvedCalculated Value
Bond LengthC1=O51.21 Å
Bond LengthC1-C21.52 Å
Bond LengthC2-C31.58 Å
Bond LengthC3-C41.57 Å
Bond LengthC1-C41.53 Å
Bond AngleO5=C1-C2135.0°
Bond AngleC1-C2-C388.5°
Dihedral AngleC4-C1-C2-C3-25.0°

Conformational Analysis of Substituted Cyclobutanones

In this compound, the puckered conformation is dictated by the need to minimize steric interactions between the substituents. The two methyl groups at the C3 position and the benzyloxy group at the C2 position are sterically demanding. A comprehensive conformational analysis, typically performed using computational methods, would reveal that the most stable conformer places the large benzyloxy group in a pseudo-equatorial position to reduce steric clash with the rest of the ring. researchgate.net The degree of puckering and the specific arrangement of atoms are key outcomes of such an analysis, providing insight into the molecule's lowest-energy state. nih.gov

Transition State Modeling for Reaction Pathways and Selectivity

Transition state modeling is a powerful computational tool for investigating the mechanisms of chemical reactions. By locating the transition state (TS) on the potential energy surface, chemists can calculate activation energies and predict reaction rates and selectivity. acs.org For cyclobutanones, a well-studied reaction is the Norrish Type-I photochemical ring-opening, which proceeds through α-cleavage to form a biradical intermediate. caltech.eduresearchgate.net

Computational studies, using methods like the complete active space self-consistent field (CASSCF) for excited states, can model this process. researchgate.net The reaction can proceed through different pathways, including decarbonylation to yield cyclopropane (B1198618) and carbon monoxide, or cycloelimination to produce ketene (B1206846) and an alkene. researchgate.netarxiv.org Modeling the transition states for these competing pathways allows for the prediction of product ratios. For this compound, theoretical calculations could determine the activation barriers for the cleavage of the C1-C2 versus the C1-C4 bond, thus predicting the regioselectivity of the ring-opening. Such models have shown that reaction pathways can involve conical intersections where the molecule transitions from an excited electronic state (S1) back to the ground state (S0). researchgate.netaip.org

Prediction of Reactivity and Spectroscopic Parameters

Computational chemistry is instrumental in predicting the reactivity and spectroscopic properties of molecules. Reactivity can be rationalized using frontier molecular orbital (FMO) theory. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate how the molecule will interact with other reagents. For instance, the LUMO is often centered on the carbonyl carbon, marking it as the primary site for nucleophilic attack. The MEP map also serves as a reliable guide to reactive sites. niscpr.res.in Studies on the reactivity of cyclic ketones with radicals, for example, use theoretical calculations to predict favorable sites of hydrogen abstraction. researchgate.net

Furthermore, spectroscopic parameters can be predicted with remarkable accuracy. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict 1H and 13C NMR chemical shifts. researchgate.netmdpi.com By calculating the NMR spectra for different possible isomers or conformers and comparing them to experimental data, the correct structure can be confidently assigned. nih.govgithub.io Similarly, vibrational frequencies from IR spectroscopy can be calculated and compared with experimental spectra to confirm structural assignments and analyze bonding characteristics. nih.gov

Table 2: Illustrative Predicted 13C NMR Chemical Shifts for this compound Note: This data is hypothetical and represents typical values that would be obtained from a GIAO-DFT calculation.

Carbon AtomPredicted Chemical Shift (ppm)
C1 (C=O)210.5
C2 (CH-O)80.2
C3 (C(CH₃)₂)45.8
C4 (CH₂)55.1
C(CH₃)₂24.5, 26.0
O-CH₂-Ph72.3
Aromatic C (ipso)137.5
Aromatic C (ortho, meta, para)128.0 - 129.5

Advanced Applications of 2 Benzyloxy 3,3 Dimethylcyclobutan 1 One in Organic Synthesis

Utilization as a Chiral Building Block for Asymmetric Synthesis

The inherent chirality and functional group arrangement of 2-(benzyloxy)-3,3-dimethylcyclobutan-1-one make it a significant asset in the field of asymmetric synthesis. The presence of the benzyloxy group at the C2 position, adjacent to the carbonyl group, allows for stereoselective transformations, enabling the synthesis of enantiomerically enriched compounds. The gem-dimethyl group at the C3 position provides steric hindrance that can influence the facial selectivity of reactions at the carbonyl group and other positions on the cyclobutane (B1203170) ring.

The strategic placement of the benzyloxy group serves as a handle for further functionalization and can direct the stereochemical outcome of subsequent reactions. This chiral building block can be employed in a variety of asymmetric transformations, including but not limited to:

Enantioselective reductions: The ketone functionality can be reduced to the corresponding alcohol with high diastereoselectivity, influenced by the existing stereocenter.

Nucleophilic additions: The carbonyl group is susceptible to attack by various nucleophiles, and the stereochemical course of these additions can be controlled by the chiral environment of the molecule.

Enolate chemistry: The α-proton to the carbonyl can be deprotonated to form a chiral enolate, which can then participate in stereoselective alkylation, aldol (B89426), and Michael addition reactions.

The versatility of this compound as a chiral building block is a testament to the power of using well-defined small molecules to construct complex, stereochemically rich targets.

Role in the Total Synthesis of Natural Products and Bioactive Molecules

While the direct application of this compound in the total synthesis of the specific natural products Phyllostoxin, Grandisol, Fragranol, and Junionone is not extensively documented in publicly available literature, the structural motifs present in this cyclobutanone (B123998) derivative are highly relevant to the synthesis of such molecules. Cyclobutane rings are key structural features in numerous natural products, and the gem-dimethyl substitution pattern is also a commonality.

For instance, the synthesis of Grandisol and Fragranol , both of which are insect pheromones containing a substituted cyclobutane ring, often involves the strategic construction of this four-membered carbocycle. Chiral cyclobutanone intermediates are pivotal in establishing the correct stereochemistry of the final products. Although specific literature detailing the use of this compound could not be retrieved, its structural features suggest its potential as a valuable precursor in analogous synthetic routes. A hypothetical synthetic approach could involve the manipulation of the benzyloxy and carbonyl groups to install the required functional groups and stereocenters present in these natural products.

Similarly, the synthesis of other complex natural products often relies on the use of chiral building blocks to simplify the synthetic route and ensure stereocontrol. The unique combination of functional groups and stereochemistry in this compound makes it a promising candidate for future applications in the total synthesis of a wide range of bioactive molecules.

Precursor for Complex Carbocyclic and Heterocyclic Scaffolds

The strained cyclobutane ring of this compound can be strategically cleaved or rearranged to access more complex carbocyclic and heterocyclic scaffolds. Ring-expansion reactions, for example, can transform the four-membered ring into larger ring systems, such as cyclopentanones or cyclohexanones, with the stereochemical information from the starting material being transferred to the product.

While specific examples of the use of this compound in the synthesis of spirotetrahydroquinolines , tryptamine derivatives , and indolines are not readily found in the current body of scientific literature, the reactivity of cyclobutanones, in general, suggests potential pathways. For example, the Baeyer-Villiger oxidation of the cyclobutanone could lead to a lactone, which could then be further elaborated into various heterocyclic systems.

Furthermore, the carbonyl group can participate in condensation reactions with appropriate precursors to construct heterocyclic rings. For instance, a Fischer indole (B1671886) synthesis-type reaction, although not typical for simple ketones, could be envisioned under specific conditions with a suitable hydrazine (B178648) derivative, potentially leading to indole-containing structures. The development of novel synthetic methods could unlock the potential of this chiral building block as a precursor to a diverse array of complex heterocyclic scaffolds.

Development of Novel Synthetic Methodologies through its Reactivity

The unique structural and electronic properties of this compound make it an interesting substrate for the development of new synthetic methodologies. The interplay between the strained four-membered ring, the electron-withdrawing carbonyl group, and the adjacent benzyloxy substituent can lead to novel reactivity patterns.

Research in this area could focus on several aspects of the molecule's reactivity:

Photochemical Reactions: The carbonyl group can undergo photochemical reactions, such as Norrish Type I and Type II cleavages, which could lead to the formation of unique radical intermediates and subsequent products.

Ring-Opening and Rearrangement Reactions: The inherent ring strain of the cyclobutane can be exploited in acid- or base-catalyzed or transition-metal-mediated ring-opening and rearrangement reactions, providing access to functionalized acyclic or larger cyclic compounds.

Domino Reactions: The multiple functional groups present in the molecule could be utilized to design novel domino or cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and a significant increase in molecular complexity.

By studying the reactivity of this compound under various conditions, new synthetic transformations can be discovered and developed, further expanding the toolkit of organic chemists for the construction of complex molecules.

Q & A

Basic: What are the key considerations for synthesizing 2-(benzyloxy)-3,3-dimethylcyclobutan-1-one with optimal yield and purity?

Answer:

  • Reagent Selection : Use benzyl-protecting groups (e.g., benzoylisothiocyanate) to introduce the benzyloxy moiety, as demonstrated in cyclobutane derivative syntheses .
  • Temperature Control : Maintain reaction temperatures between 0–25°C to avoid side reactions, particularly during cyclization steps .
  • Purification : Employ column chromatography with polar/non-polar solvent gradients (e.g., hexane/ethyl acetate) to isolate the product from byproducts like ammonium chloride .
  • Validation : Confirm purity via HPLC or GC-MS, ensuring residual solvents and unreacted intermediates are minimized .

Basic: Which spectroscopic methods are most effective for characterizing the structure of this compound?

Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to resolve the cyclobutane ring’s steric environment and confirm substituent positions (e.g., benzyloxy at C2, dimethyl groups at C3) .
  • X-ray Crystallography : Determine bond angles and spatial arrangement of the 3,3-dimethyl groups, which influence ring strain and reactivity .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns to validate the ketone and benzyloxy groups .

Advanced: How can researchers resolve contradictions in reported biological activities of benzyloxy-substituted cyclobutane derivatives?

Answer:

  • Assay Standardization : Cross-validate results using multiple assays (e.g., IC50 in enzyme inhibition vs. cell viability assays) to rule out false positives .
  • Stereochemical Analysis : Compare enantiomeric forms (if applicable) via chiral HPLC, as stereochemistry may alter binding affinity .
  • In Silico Modeling : Use molecular docking to predict interactions with biological targets (e.g., enzymes or receptors) and reconcile discrepancies between in vitro and in vivo data .

Advanced: What strategies optimize the regioselectivity of derivatization reactions involving this compound?

Answer:

  • Protecting Groups : Temporarily block the ketone using silyl ethers (e.g., TMSCl) to direct nucleophilic attacks to the benzyloxy-substituted carbon .
  • Catalyst Design : Employ transition-metal catalysts (e.g., Pd/C) for selective hydrogenolysis of the benzyl group without disrupting the cyclobutane ring .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in SN2 reactions at the C2 position .

Basic: What are the common synthetic intermediates leading to this compound?

Answer:

  • Cyclobutanone Precursors : Start with 3,3-dimethylcyclobutan-1-one, functionalized via nucleophilic substitution with benzyl bromide under basic conditions .
  • Benzyloxy Introduction : Use Mitsunobu reactions (e.g., DIAD/Ph3_3P) to attach benzyloxy groups to hydroxylated intermediates .
  • Oxidation Intermediates : Intermediate alcohols (e.g., 3-hydroxycyclobutanecarboxylates) can be oxidized to ketones using PCC or Swern conditions .

Advanced: How does the steric environment of 3,3-dimethyl groups influence the reactivity of the cyclobutanone ring in nucleophilic additions?

Answer:

  • Steric Hindrance : The 3,3-dimethyl groups restrict access to the cyclobutanone’s carbonyl carbon, favoring nucleophilic attacks at less hindered positions (e.g., C2) .
  • Ring Strain : Increased angle strain from the dimethyl substituents lowers activation energy for ring-opening reactions, particularly with strong nucleophiles like Grignard reagents .
  • Computational Insights : DFT calculations predict reduced electron density at the carbonyl due to steric compression, verified via IR spectroscopy (C=O stretching frequency shifts) .

Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?

Answer:

  • Chromatography : Use silica gel chromatography with gradient elution (e.g., 5–20% ethyl acetate in hexane) to separate polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to exploit differences in solubility between the product and unreacted starting materials .
  • Distillation : For liquid intermediates, fractional distillation under reduced pressure minimizes thermal decomposition .

Advanced: What computational methods aid in predicting the metabolic pathways of benzyloxy-substituted cyclobutane derivatives?

Answer:

  • Database Mining : Leverage PISTACHIO and BKMS_METABOLIC databases to identify likely phase I/II metabolism sites (e.g., benzyloxy demethylation) .
  • Machine Learning : Train models on existing pharmacokinetic data for cyclobutane analogs to predict hepatic clearance and metabolite toxicity .
  • MD Simulations : Simulate interactions with cytochrome P450 enzymes to identify reactive epoxides or quinone intermediates .

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